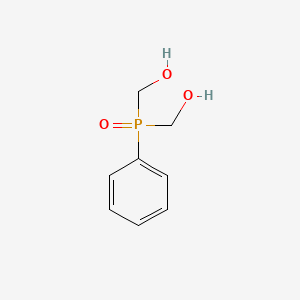
(Phenylphosphoryl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbis(hydroxymethyl)phosphine oxide is a chemical compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two hydroxymethyl groups. Phenylbis(hydroxymethyl)phosphine oxide is known for its applications in various fields, including photopolymerization and as a photoinitiator in the production of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylbis(hydroxymethyl)phosphine oxide typically involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of phenylbis(hydroxymethyl)phosphine oxide often involves large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions to achieve high yields and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity phenylbis(hydroxymethyl)phosphine oxide suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Phenylbis(hydroxymethyl)phosphine oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxymethyl groups and the phosphorus-oxygen bond.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of phenylbis(hydroxymethyl)phosphine oxide can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of the hydroxymethyl groups with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while reduction reactions produce lower oxidation state phosphines .
Scientific Research Applications
Phenylbis(hydroxymethyl)phosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylbis(hydroxymethyl)phosphine oxide involves the generation of reactive species upon exposure to light. When irradiated with visible or ultraviolet light, the compound undergoes homolytic cleavage, resulting in the formation of free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by the absorption spectrum of the compound and the intensity of the light source .
Comparison with Similar Compounds
Phenylbis(hydroxymethyl)phosphine oxide can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator and has similar applications in photopolymerization.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with comparable properties and uses.
Aminophosphine oxides: These compounds contain amino groups and are used in various catalytic and coordination chemistry applications.
The uniqueness of phenylbis(hydroxymethyl)phosphine oxide lies in its specific structure, which imparts distinct photoinitiating properties and makes it suitable for a wide range of applications in different fields.
Properties
CAS No. |
39118-56-4 |
|---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
[hydroxymethyl(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C8H11O3P/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
HZRXOZDYPSHFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


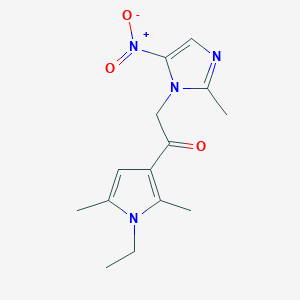
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
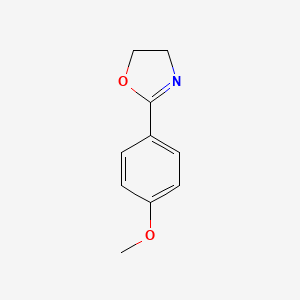
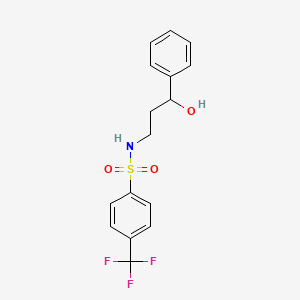
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
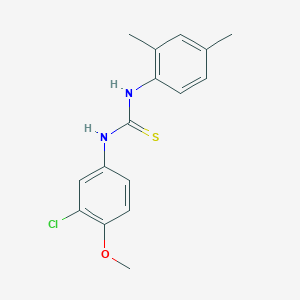
![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
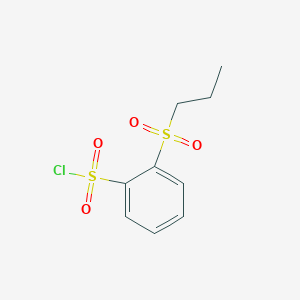
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)
